

Pritelivir Demonstrates Superior Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains

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Compound of Interest		
Compound Name:	Pritelivir	
Cat. No.:	B1678233	Get Quote

Pritelivir, a first-in-class antiviral agent, has shown significant promise in treating infections caused by acyclovir-resistant (ACV-R) strains of the Herpes Simplex Virus (HSV). Its novel mechanism of action, targeting the viral helicase-primase complex, allows it to overcome the common resistance pathways that render traditional nucleoside analogues like acyclovir ineffective. Preclinical and clinical data consistently highlight its potential as a crucial therapeutic alternative for immunocompromised patients who are most at risk from refractory HSV infections.

Pritelivir's distinct mode of action is central to its efficacy against resistant strains. Unlike acyclovir, which requires activation by the viral thymidine kinase (TK) and targets the viral DNA polymerase, **pritelivir** directly inhibits the helicase-primase complex (encoded by UL5, UL8, and UL52 genes).[1][2] This complex is essential for unwinding the viral DNA, a critical step for replication.[2] Consequently, mutations in the viral TK or DNA polymerase genes, the primary causes of acyclovir resistance, do not impact **pritelivir**'s antiviral activity.[2][3]

Recent pivotal clinical trials have substantiated the preclinical evidence. The registrational Phase 3 PRIOH-1 trial (NCT03073967) evaluated the efficacy and safety of **pritelivir** in immunocompromised patients with ACV-R mucocutaneous HSV infections. The trial met its primary endpoint, demonstrating a statistically significant superiority in lesion healing for patients treated with **pritelivir** compared to the standard of care (investigator's choice of foscarnet, cidofovir, or imiquimod).[4][5][6] The superiority in healing was observed within 28



days of treatment (p=0.0047) and was even more pronounced in patients receiving treatment for up to 42 days (p<0.0001).[4][6]

Comparative Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of **pritelivir** and acyclovir against both acyclovir-sensitive and acyclovir-resistant HSV strains.

Table 1: In Vivo Efficacy of Pritelivir vs. Acyclovir in Murine Models of HSV Infection



Paramete r	HSV Strain	Animal Model	Pritelivir Dosage	Acyclovir Dosage	Outcome	Referenc e
Survival Rate	ACV-R HSV-1 (Strain 11360)	Lethal Infection Mouse Model	1 and 3 mg/kg (twice daily)	-	Increased survival (P < 0.005)	[7][8][9]
Survival Rate	ACV-R HSV-2 (Strain 12247)	Lethal Infection Mouse Model	1-3 mg/kg (twice daily)	-	Significantl y improved survival (P < 0.0001)	[7][8][9]
Mortality Reduction	ACV-S HSV-1 (Strain E- 377)	Lethal Infection Mouse Model	0.3 to 30 mg/kg (twice daily)	-	Reduced mortality (P < 0.001)	[7][8][9]
Mortality Reduction	ACV-S HSV-2 (Strain MS)	Lethal Infection Mouse Model	>0.3 mg/kg (twice daily)	50 mg/kg	Pritelivir at 10 and 30 mg/kg resulted in no mortality, comparabl e or better than acyclovir.	[2][3]

Table 2: Clinical Efficacy of Pritelivir in Immunocompromised Patients with ACV-R HSV Infections (PRIOH-1 Trial)



Primary Endpoint	Treatment Group	Comparator Group	p-value	Reference
Superiority in Lesion Healing (up to 28 days)	Oral Pritelivir	Investigator's Choice (Foscarnet, Cidofovir, etc.)	0.0047	[4][5][6]
Superiority in Lesion Healing (up to 42 days)	Oral Pritelivir	Investigator's Choice (Foscarnet, Cidofovir, etc.)	<0.0001	[4][6]

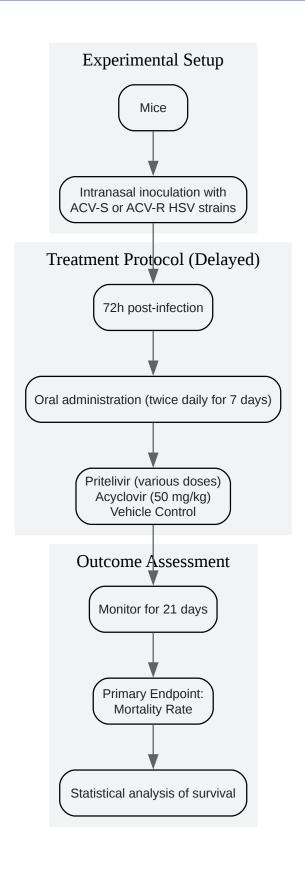
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

Murine Model of Herpes Simplex Encephalitis

- Objective: To evaluate the in vivo efficacy of pritelivir and acyclovir against lethal infections with ACV-sensitive and ACV-R HSV-1 and HSV-2 strains.
- Animal Model: Mice were lethally infected intranasally with specific HSV strains (e.g., ACV-R HSV-1 strain 11360, ACV-R HSV-2 strain 12247).
- Treatment Protocol: Treatment was initiated 72 hours post-infection to mimic a clinical scenario where treatment begins after symptoms appear.[3][7][8] Drugs were administered orally twice daily for 7 consecutive days.[7][8][9] Pritelivir was tested at dosages ranging from 0.3 to 30 mg/kg, while acyclovir was used at 50 mg/kg.[2][3]
- Primary Endpoint: The primary outcome measured was the mortality rate within 21 days post-infection.[9]
- Statistical Analysis: Survival curves were analyzed to determine statistically significant differences between treatment groups and the vehicle-treated control group.





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Caption: Workflow for the murine lethal infection model.



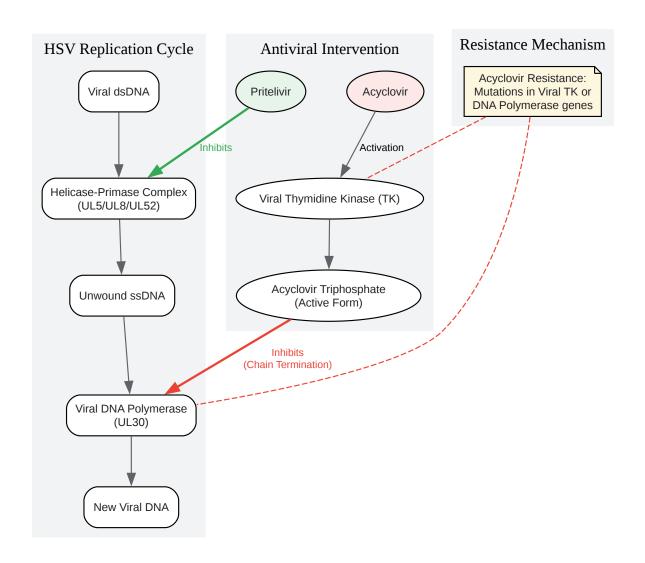
PRIOH-1 Phase 3 Clinical Trial

- Objective: To assess the efficacy and safety of oral pritelivir for the treatment of ACV-R mucocutaneous HSV infections in immunocompromised subjects.
- Study Design: A randomized, open-label, multi-center, comparative trial.[10][11]
- Participants: Immunocompromised subjects with mucocutaneous HSV infections clinically determined to be resistant to acyclovir.[10]
- Treatment Arms:
 - Pritelivir Arm: Oral pritelivir administered at 100 mg once daily, following a 400 mg loading dose on the first day.[11]
 - Comparator Arm (Investigator's Choice): Standard of care treatments, which could include intravenous foscarnet, intravenous cidofovir, topical cidofovir, or topical imiquimod.[10][11]
- Treatment Duration: Until all mucocutaneous lesions healed or up to 28 days, with a possible extension to a maximum of 42 days depending on clinical progress.[10]
- Primary Endpoint: The proportion of subjects with complete healing of all mucocutaneous HSV lesions within 28 days.[11]

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the mechanism of action between **pritelivir** and acyclovir is the key to **pritelivir**'s success against resistant strains. The following diagram illustrates these distinct viral replication pathways and drug targets.





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Caption: Mechanisms of action for **Pritelivir** and Acyclovir.

Conclusion

Pritelivir represents a significant advancement in the treatment of HSV infections, particularly for challenging cases involving acyclovir resistance in immunocompromised individuals. Its novel mechanism of action, targeting the viral helicase-primase complex, provides a much-needed alternative to conventional therapies. The robust preclinical data, confirmed by the



positive outcomes of the Phase 3 PRIOH-1 trial, establish **pritelivir** as a superior therapeutic option for this vulnerable patient population. With its potent antiviral activity and distinct resistance profile, **pritelivir** is poised to change the treatment paradigm for refractory HSV infections.

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